molecular formula C14H13ClF2N2O4S2 B1457237 Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate CAS No. 1235406-85-5

Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate

Cat. No. B1457237
M. Wt: 410.8 g/mol
InChI Key: WQUXRPSUESZMDU-UHFFFAOYSA-N
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Patent
US09145407B2

Procedure details

To a solution of thiazol-4-yl-carbamic acid tert-butyl ester (Preparation 3, 503 mg, 2.51 mmol) in tetrahydrofuran (5.0 mL) cooled to −78° C. was added lithium hexamethyldisilazide (1.0 M in tetrahydrofuran, 2.76 mL, 2.76 mmol). The reaction mixture was stirred for 30 minutes at ambient temperature then cooled to −78° C. A solution of 5-chloro-2,4-difluorobenzenesulfonyl chloride (620.5 mg, 2.51 mmol) in tetrahydrofuran (5.0 mL) was added slowly via a syringe. After the addition was complete, the reaction mixture was allowed to warm gradually to ambient temperature. After 24 hours, the reaction mixture was poured into saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic extracts were dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo onto diatomaceous earth. The residue was purified by automated silica gel flash chromatography (0% to 5% ethyl acetate in dichloromethane gradient elution) to afford the title compound as a white solid (733 mg).
Quantity
503 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step Two
Quantity
620.5 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:13])[NH:7][C:8]1[N:9]=[CH:10][S:11][CH:12]=1)([CH3:4])([CH3:3])[CH3:2].C[Si](C)(C)[N-][Si](C)(C)C.[Li+].[Cl:24][C:25]1[C:26]([F:36])=[CH:27][C:28]([F:35])=[C:29]([S:31](Cl)(=[O:33])=[O:32])[CH:30]=1.[Cl-].[NH4+]>O1CCCC1>[C:1]([O:5][C:6](=[O:13])[N:7]([S:31]([C:29]1[CH:30]=[C:25]([Cl:24])[C:26]([F:36])=[CH:27][C:28]=1[F:35])(=[O:33])=[O:32])[C:8]1[N:9]=[CH:10][S:11][CH:12]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
503 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1N=CSC1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.76 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
Step Three
Name
Quantity
620.5 mg
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)S(=O)(=O)Cl)F)F
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to −78° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm gradually to ambient temperature
WAIT
Type
WAIT
Details
After 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo onto diatomaceous earth
CUSTOM
Type
CUSTOM
Details
The residue was purified by automated silica gel flash chromatography (0% to 5% ethyl acetate in dichloromethane gradient elution)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(N(C=1N=CSC1)S(=O)(=O)C1=C(C=C(C(=C1)Cl)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 733 mg
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.